(S)-BoroPro-(-)-Pinanediol-hydrochloride is a boronic acid derivative characterized by the presence of a pinanediol moiety. It is classified as a prolineboronate compound, which plays a significant role in medicinal chemistry, particularly in the development of enzyme inhibitors. The compound has the CAS number 149716-73-4 and is recognized for its potential applications in various synthetic and biological contexts.
(S)-BoroPro-(-)-Pinanediol-hydrochloride is synthesized from boronic acids and derivatives of pinanediol. It falls under the category of boronic acid derivatives, which are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property makes them valuable in drug design, particularly in targeting serine proteases and other enzymes involved in disease processes .
The synthesis of (S)-BoroPro-(-)-Pinanediol-hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and time to ensure high yields and purity. Advanced techniques like chromatography may be employed to purify the final product .
The molecular formula for (S)-BoroPro-(-)-Pinanediol-hydrochloride is . The structure features a boron atom bonded to a pinanediol group, which contributes to its unique chemical properties.
The stereochemistry is crucial for its biological activity, with the (S) configuration playing a significant role in its interaction with biological targets .
(S)-BoroPro-(-)-Pinanediol-hydrochloride participates in various chemical reactions due to its boronic acid functionality:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for (S)-BoroPro-(-)-Pinanediol-hydrochloride primarily revolves around its ability to inhibit serine proteases. The boronic acid moiety forms a reversible covalent bond with the active site serine residue of these enzymes, effectively blocking their activity. This inhibition can lead to significant therapeutic effects in diseases where these enzymes play a critical role .
The compound's physical and chemical properties make it suitable for various laboratory applications, including drug formulation and chemical synthesis .
(S)-BoroPro-(-)-Pinanediol-hydrochloride has several scientific uses:
The development of (S)-BoroPro-(-)-Pinanediol-HCl (CAS 149716-73-4) exemplifies structure-guided design principles for protease inhibition. This compound's boronic acid moiety functions as a transition state analog, forming reversible covalent bonds with catalytic serine residues in proline-specific proteases. Molecular modeling reveals that the boron atom mimics the tetrahedral intermediate during peptide bond hydrolysis, enabling high-affinity interactions with active sites [4]. The incorporation of proline mimetics capitalizes on the unique substrate specificity of prolyl oligopeptidases (POP), with the boroproline core providing optimal spatial orientation for binding pocket engagement. Computational studies demonstrate that the electrophilic boron enhances binding kinetics by forming a dative bond with the nucleophilic serine oxygen, lowering the activation energy for enzyme-inhibitor complex formation [7]. This rational approach has enabled nanomolar affinity against clinically relevant targets, particularly in oncology and antimicrobial resistance.
Table 1: Rational Design Elements of (S)-BoroPro-(-)-Pinanediol-HCl
Design Feature | Structural Implementation | Functional Advantage |
---|---|---|
Boronic acid warhead | Boron atom positioned at P1 site | Forms reversible covalent bond with catalytic serine |
Proline scaffold | Pyrrolidine ring with S-configuration | Mimics natural proline-containing substrates |
Pinanediol chiral director | (1R,2R,3S,5R)-(-)-Pinanediol | Controls stereoselective synthesis and enhances membrane permeability |
Hydrochloride salt | Crystalline form with HCl counterion | Improves solubility and crystallinity for handling |
The pinanediol moiety serves as a chiral auxiliary that governs the stereoselective synthesis of the boroproline core. The rigid bicyclic structure of (1R,2R,3S,5R)-(-)-pinanediol enforces precise spatial control during carbon-boron bond formation, ensuring >98% enantiomeric excess in the final product [3] [8]. This stereochemical precision is critical because the S-configuration at the proline α-carbon maximizes complementarity with the L-proline binding pockets of target proteases. X-ray crystallography confirms that the pinane ring system engages in hydrophobic interactions with enzyme subsites adjacent to the catalytic center, contributing an additional 2-3 kcal/mol binding energy [9]. The hydrochloride salt form further enhances crystalline stability, with a characteristic melting point of 254-257°C (with decomposition) and solubility profiles optimized for organic synthesis (chloroform and methanol) [3]. Storage at -20°C under inert atmosphere preserves the stereochemical integrity by preventing racemization or oxidative deboronation.
Innovative solid-phase methodologies have revolutionized the synthesis of boroproline-containing peptides. The 1-glycerol polystyrene resin enables traceless boronate esterification while suppressing undesired 1,3-boron migrations. As detailed in recent advancements, the process initiates with resin loading of (R)-boroleucine hydrochloride (8) followed by Fmoc protection [5]. Sequential Fmoc deprotection (piperidine/DMF) and coupling reactions build peptide chains directly on the immobilized boronic acid. Crucially, the pinanediol protecting group remains stable throughout standard SPPS conditions, enabling synthesis of complex inhibitors like bortezomib analogs without intermediate purification. After chain assembly, gentle hydrolysis (THF/water mixture) cleaves the product while preserving the acid-labile C-B bond. This approach achieves >95% purity without chromatographic purification, representing a 54% yield improvement over solution-phase methods for benchmark compounds like bortezomib [5]. The methodology eliminates hazardous liquid-liquid extractions and enables rapid access to boropeptide libraries for drug discovery.
The stereochemical orientation of boroproline dramatically impacts biological activity. Enzymatic assays reveal the S-enantiomer ((S)-BoroPro-(-)-Pinanediol-HCl) exhibits 10-100 fold greater potency against serine proteases compared to its R-configured counterpart. This enantioselectivity stems from optimal hydrogen bonding networks with conserved active site residues (e.g., Ser554, His680, Asp642 in proteasomes) that are geometrically inaccessible to the R-enantiomer [9]. Kinetic studies demonstrate the S-enantiomer achieves submicromolar Ki values (0.1-0.5 µM) against prolyl oligopeptidase, while the R-enantiomer shows negligible inhibition below 50 µM. The structural basis for this divergence was confirmed through cocrystallization studies showing the S-configured pyrrolidine ring positions the boron atom within 2.1 Å of the catalytic serine oxygen, enabling dative bond formation. In contrast, the R-enantiomer forces unfavorable dihedral angles (>60°) that disrupt transition state mimicry [7]. These findings underscore the critical importance of chiral optimization in boronic acid therapeutics.
Table 2: Comparative Properties of BoroPro Enantiomers
Property | (S)-BoroPro-(-)-Pinanediol-HCl | (R)-BoroPro-(+)-Pinanediol-HCl |
---|---|---|
Absolute Configuration | (S) at proline α-carbon | (R) at proline α-carbon |
Proteasome β2 IC₅₀ | 85 nM [2] | >10,000 nM |
Binding Kinetics (kon) | 2.4 × 10⁴ M⁻¹s⁻¹ | 3.7 × 10² M⁻¹s⁻¹ |
Cellular Permeability | High (Papp = 22 × 10⁻⁶ cm/s) | Moderate (Papp = 8 × 10⁻⁶ cm/s) |
Synthetic Yield | 67-72% [3] [6] | 64-68% |
Biochemical Mechanisms and Target Interactions
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7